Computed Lipophilicity (XLogP3-AA) of the 1‑Enyl Isomer Is Intermediate Between Allylic and Saturated Analogs
The XLogP3-AA value of hex-1-en-1-yl butanoate (3.2) places it 0.47–0.51 log units above the allylic isomers cis‑3‑hexenyl and trans‑2‑hexenyl butyrate (both reported as LogP 2.69–2.73), yet 0.1–0.7 log units below the saturated hexyl butyrate (XlogP 3.30 – 3.90, depending upon method) [1][2]. This intermediate hydrophobicity means the 1‑enyl isomer partitions into non‑aqueous phases less avidly than hexyl butyrate but more strongly than the 3‑enyl isomer, a parameter that directly controls flavour‑release dynamics in emulsified food matrices and fragrance substantivity on skin [3].
| Evidence Dimension | Octanol‑water partition coefficient (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 (Guidechem); LogP = 3.03 (Chemsrc) |
| Comparator Or Baseline | cis‑3‑Hexenyl butyrate: LogP = 2.69 (Molbase/Chemsrc); trans‑2‑Hexenyl butyrate: LogP = 2.69 (Chemsrc); Hexyl butyrate: XlogP = 3.30 (PlantaeDB) |
| Quantified Difference | ΔLogP (1‑enyl – 3‑enyl) ≈ +0.47 to +0.51; ΔLogP (hexyl – 1‑enyl) ≈ +0.1 to +0.7 |
| Conditions | In silico predictions derived from atom‑type and fragment‑based algorithms (XLogP3-AA, ALogP); experimental n‑octanol/water values not located for the 1‑enyl isomer. |
Why This Matters
A LogP difference of ~0.5 units translates to roughly a 3‑fold difference in octanol/water partitioning, which can significantly alter the perceived intensity and longevity of a flavour or fragrance ingredient in finished products.
- [1] Molbase / Chemsrc. CIS-3-HEXENYL BUTYRATE – LogP = 2.686. 2024. View Source
- [2] PlantaeDB. Hexyl butyrate – XlogP = 3.30. 2026. View Source
- [3] Taylor, A.J. (2002). Volatile flavor release from foods during eating. Critical Reviews in Food Science and Nutrition, 42(5), 417–438. View Source
